molecular formula C15H14N2O2S B13825596 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide CAS No. 40431-23-0

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-methyl-3-phenyl-, 1,1-dioxide

Cat. No.: B13825596
CAS No.: 40431-23-0
M. Wt: 286.4 g/mol
InChI Key: ZBKLECGMEYUWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a benzene ring fused to a thiadiazepine ring, which contains sulfur and nitrogen atoms. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzothiadiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzothiadiazepine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an activator of ion channels . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-2-methyl-3-phenyl-1,2,4-benzothiadiazepine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

40431-23-0

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-methyl-3-phenyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C15H14N2O2S/c1-17-15(12-7-3-2-4-8-12)16-11-13-9-5-6-10-14(13)20(17,18)19/h2-10H,11H2,1H3

InChI Key

ZBKLECGMEYUWQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NCC2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.